molecular formula C13H20N2 B1320238 2-(3-Methyl-piperidin-1-yl)-benzylamine CAS No. 869943-43-1

2-(3-Methyl-piperidin-1-yl)-benzylamine

Cat. No.: B1320238
CAS No.: 869943-43-1
M. Wt: 204.31 g/mol
InChI Key: GDYYTQZYOAPEDJ-UHFFFAOYSA-N
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Description

2-(3-Methyl-piperidin-1-yl)-benzylamine is an organic compound that features a benzylamine moiety attached to a 3-methyl-piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(3-Methyl-piperidin-1-yl)-benzylamine involves the reaction of 3-methylpiperidine with benzylamine under specific conditions. The reaction typically requires a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium on carbon, can also enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-piperidin-1-yl)-benzylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur, where the benzylamine moiety can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydroxide in ethanol or methanol at elevated temperatures.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzylamine derivatives.

Scientific Research Applications

2-(3-Methyl-piperidin-1-yl)-benzylamine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-piperidin-1-yl)-benzylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its structural configuration. The piperidine ring allows for flexible binding to active sites, while the benzylamine moiety provides additional interactions through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methyl-piperidin-1-yl)-phenylamine
  • 1-(3-Methyl-piperidin-1-yl)-2-naphthol
  • Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone

Uniqueness

2-(3-Methyl-piperidin-1-yl)-benzylamine is unique due to its specific combination of a benzylamine moiety and a 3-methyl-piperidine ring. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various chemical reactions and applications. Its structural features also allow for selective binding to molecular targets, enhancing its potential as a pharmaceutical intermediate and research tool.

Properties

IUPAC Name

[2-(3-methylpiperidin-1-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11-5-4-8-15(10-11)13-7-3-2-6-12(13)9-14/h2-3,6-7,11H,4-5,8-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYYTQZYOAPEDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70599133
Record name 1-[2-(3-Methylpiperidin-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869943-43-1
Record name 2-(3-Methyl-1-piperidinyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869943-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(3-Methylpiperidin-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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